molecular formula C13H18N2O B13075414 3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine

3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine

Cat. No.: B13075414
M. Wt: 218.29 g/mol
InChI Key: SGOHAKLJRYWYME-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine ( 1394116-72-3) is a chemical compound with a molecular formula of C13H18N2O and a molecular weight of 218.29 g/mol . This amine-containing compound features a fused azabicyclo[3.1.0]hexane core structure, which is of significant interest in medicinal chemistry and neuroscience research. Compounds with this structural motif, particularly those incorporating a 3-azabicyclo[3.1.0]hexan-6-amine scaffold, have been investigated for their potential effects on monoamine neurotransmitter systems . Research into structurally similar molecules suggests potential applications as triple reuptake inhibitors, affecting serotonin, norepinephrine, and dopamine pathways, which may be relevant for studying conditions such as depression, anxiety, and related disorders . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-16-10-4-2-9(3-5-10)6-15-7-11-12(8-15)13(11)14/h2-5,11-13H,6-8,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOHAKLJRYWYME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CC3C(C2)C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation-Based Construction of the Azabicyclo[3.1.0]hexane Core

  • Intramolecular Cyclopropanation : The bicyclic core is commonly synthesized via copper-mediated intramolecular cyclopropanation of N-allyl enamines or related precursors. This method uses copper(I) bromide (CuBr) under aerobic conditions or copper(II) bromide (CuBr₂) with oxidants such as iodosylbenzene (PhIO₂) to catalyze cyclopropane ring formation, yielding the 3-azabicyclo[3.1.0]hexane scaffold with moderate to high yields (60–85%).

  • Mechanistic Insight : The copper catalyst facilitates carbene transfer or radical cyclization to close the three-membered ring, embedding the nitrogen atom in the bicyclic structure.

Nucleophilic Substitution and Functionalization

  • Substitution on Nitropolychlorobutadiene Derivatives : Functionalized bicyclic amines can be synthesized by nucleophilic substitution reactions where bicyclic amines (e.g., N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine) react with nitropolychlorobutadiene derivatives in methanol. This method achieves high isolated yields (~80%) and allows introduction of substituents at defined positions.

  • Introduction of the 4-Methoxybenzyl Group : The 4-methoxyphenylmethyl substituent can be installed via alkylation of the bicyclic amine nitrogen or carbon centers using 4-methoxybenzyl halides under basic conditions (e.g., potassium carbonate in polar aprotic solvents like N,N-dimethylformamide at elevated temperatures around 130 °C).

Multi-Step Synthetic Routes via Polyhalogenated Nitrobutadienes

  • Stepwise Synthesis via Polyhalogenated Nitrobutadienes : An alternative approach involves the reaction of arylhydrazines with nitro-substituted butadienes to form trichlorobutene intermediates, followed by elimination and intramolecular nucleophilic substitution to form pyrazoline intermediates. Subsequent elimination steps yield the bicyclic 6-amino-3-azabicyclo[3.1.0]hexane derivatives.

  • This method is particularly useful for synthesizing highly functionalized heterocycles with the rigid bicyclic amine moiety, allowing for structural diversity.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Yield Range Advantages Reference
Copper-mediated intramolecular cyclopropanation CuBr, O₂ or CuBr₂/PhIO₂, room temperature to mild heating 60–85% High regioselectivity, robust method
Nucleophilic substitution on nitropolychlorobutadiene Methanol, bicyclic amine nucleophile, room temperature ~80% High yield, straightforward conditions
Alkylation with 4-methoxybenzyl halide 4-Methoxybenzyl chloride/bromide, K₂CO₃, DMF, 130 °C Moderate to high Direct introduction of aromatic substituent
Multi-step via polyhalogenated nitrobutadienes Aryl hydrazine, nitrobutadiene, elimination steps, HCl treatment Variable Enables functionalized derivatives

Research Findings and Optimization Notes

  • Yield Optimization : Reaction conditions such as solvent choice, temperature, and catalyst loading critically affect yields. For example, copper-mediated cyclopropanation benefits from controlled oxygen levels and catalyst purity to maximize conversion.

  • Stereochemical Control : Enantioselective synthesis can be achieved using chiral ligands in metal-catalyzed cyclopropanation, enabling preparation of optically active bicyclic amines, although this is more commonly reported for related compounds rather than the exact 4-methoxyphenyl derivative.

  • Functional Group Compatibility : The presence of the methoxy group on the phenyl ring requires mild alkylation conditions to prevent demethylation or side reactions. Polar aprotic solvents and mild bases are preferred.

  • Purification and Characterization : Products are typically purified by chromatographic methods and characterized by NMR spectroscopy and X-ray crystallography to confirm the bicyclic structure and substitution pattern.

Chemical Reactions Analysis

3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine involves its interaction with molecular targets such as DNA and enzymes. For instance, derivatives like Duocarmycin SA and Yatakemycin exert their antitumor activity by alkylating DNA . The compound’s bicyclic structure allows it to fit into specific binding sites, disrupting normal cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The table below highlights key structural differences between the target compound and similar bicyclic amines:

Compound Name Bicyclo System Substituents at Position 3 Position 6 Biological Activity (if reported) Reference
3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine [3.1.0] 4-Methoxyphenylmethyl Amine Not explicitly reported N/A
N,N-Dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine [3.1.0] Dibenzyl Amine Intermediate in heterocycle synthesis
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine [3.1.1] (heptane) Benzyl Amine Building block for medicinal chemistry
EXO-3-Methyl-6-amino-3-azabicyclo[3.1.0]hexane [3.1.0] Methyl Amine Research chemical
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane [3.1.0] None Hydrogen Not reported
6-(3,4-Dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane [4.1.0] (heptane) 3,4-Dichlorophenyl and methoxymethyl Hydrogen Triple reuptake inhibitor (CNS)

Key Observations :

  • Substituent Effects : The 4-methoxyphenylmethyl group in the target compound introduces electron-donating and steric effects distinct from benzyl (e.g., in ) or alkyl (e.g., ) substituents.
  • Pharmacological Relevance : Compounds like those in demonstrate that substituent choice (e.g., dichlorophenyl) critically impacts activity as CNS agents.

Physicochemical Properties

Limited data are available for the target compound, but analogs provide insights:

  • 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine (): Boiling point 108–111 °C at 1 mm Hg; colorless liquid.
  • EXO-3-Methyl-6-amino derivative (): Molecular weight 112.17 g/mol; solid at room temperature.
  • Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride (): Solubility in polar solvents due to ionic character.

The 4-methoxyphenyl group in the target compound likely increases molecular weight (~265 g/mol estimated) and lipophilicity (clogP ~2.5), favoring blood-brain barrier penetration.

Pharmacological Potential

  • Structural Advantages : The bicyclo[3.1.0] core’s rigidity may enhance receptor selectivity compared to flexible piperidines (e.g., ).
  • Substituent Impact : The 4-methoxy group could modulate metabolic stability and binding affinity compared to halogenated or alkylated analogs.

Biological Activity

3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine is a bicyclic compound characterized by an azabicyclo structure, incorporating a nitrogen atom within its framework. This compound has gained attention for its potential biological activity, particularly in modulating neurotransmitter systems, which may have implications in treating neurological disorders.

Chemical Structure and Properties

The molecular formula of this compound is C13H19NC_{13}H_{19}N with a molar mass of approximately 203.30 g/mol. The compound features a methoxyphenyl group that enhances its lipophilicity and potential receptor interactions.

PropertyValue
Molecular FormulaC13H19N
Molar Mass203.30 g/mol
CAS Number2089245-68-9
IUPAC NameThis compound

Biological Activity

Research indicates that this compound exhibits significant biological activity through its interaction with various neurotransmitter systems, particularly those associated with dopamine signaling pathways.

The compound's structural similarity to known tropane alkaloids suggests potential interactions with dopamine transporters (DAT) and other receptors involved in neurological processes. Preliminary studies indicate that it may act as a moderate inhibitor of dopamine reuptake, similar to compounds like methylphenidate and cocaine, which are known for their stimulant effects.

Case Studies and Research Findings

Several studies have focused on the pharmacological profiles of related compounds, providing insights into the potential therapeutic applications of this compound.

  • Dopaminergic Activity : A study examining the effects of structurally similar compounds found that modifications in the azabicyclo structure significantly influenced their affinity for dopamine receptors, suggesting that this compound could have enhanced dopaminergic activity compared to its analogs .
  • Neuroprotective Effects : Research has indicated that compounds with similar bicyclic structures exhibit neuroprotective properties in models of neurodegenerative diseases, potentially due to their ability to modulate glutamate receptors alongside dopaminergic pathways .

Table 2: Comparative Analysis of Related Compounds

Compound NameMechanism of ActionTherapeutic Use
BenzatropineInhibits dopamine transportersTreatment of movement disorders
CocainePotent stimulant; inhibits reuptakeRecreational use; abuse potential
MethylphenidateInhibits dopamine reuptakeADHD treatment

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